4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride
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Overview
Description
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H19N3O2.2HCl. It is a derivative of benzoic acid, featuring a piperazine ring, which is a common structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-yl)benzoic acid dihydrochloride
- 2-(4-Phenylpiperazin-1-yl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is unique due to its specific structural features, which confer distinct biological activity. The presence of both the piperazine ring and the benzoic acid moiety allows for versatile interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRANHTXVFSUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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